Boc-Cystamine-Poc
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Overview
Description
Boc-Cystamine-Poc: is a chemical compound that features a cystamine building block. It is primarily used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is primarily used in the field of biotechnology and molecular biology applications
Mode of Action
As a click chemistry reagent, it is likely involved in the formation of covalent bonds with its targets, leading to various biochemical changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Cystamine-Poc is synthesized through a series of chemical reactions involving the protection of cystamine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:
Protection of Cystamine: Cystamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected cystamine.
Formation of this compound: The Boc-protected cystamine is then reacted with propargyl chloroformate to introduce the propargyl group, resulting in the formation of this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: Boc-Cystamine-Poc undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in cystamine can be reduced to form thiol groups or oxidized to form disulfide bonds.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.
Click Chemistry Reagents: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions involving the propargyl group.
Major Products Formed:
Reduction Products: Thiol-containing compounds.
Oxidation Products: Disulfide-containing compounds.
Click Chemistry Products: Triazole-linked compounds formed through azide-alkyne cycloaddition.
Scientific Research Applications
Boc-Cystamine-Poc has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Mono-BOC-cystamine: A tert-butyloxycarbonyl derivative of cystamine used as a crosslinker in biotechnology and molecular biology applications.
Di-BOC-cystamine: Another Boc-protected cystamine derivative used in various chemical synthesis applications.
Uniqueness: Boc-Cystamine-Poc is unique due to its dual functionality, combining a cystamine building block with a propargyl group. This dual functionality allows it to participate in both disulfide exchange and click chemistry reactions, making it a versatile reagent for a wide range of scientific research applications .
Biological Activity
Boc-Cystamine-Poc is a compound that has gained attention in biochemical research due to its unique properties and potential applications in various biological contexts. This compound is primarily recognized for its role as a click chemistry reagent and its involvement in modifying cysteine residues in proteins, which can have significant implications for drug development and therapeutic interventions.
This compound functions as a cysteine-modifying agent , allowing for selective modification of proteins at cysteine sites. This selectivity is crucial in biochemical applications where precise modifications are required without affecting other amino acid residues. The compound exhibits a high degree of chemoselectivity towards thiol groups, which is demonstrated through various studies indicating its efficacy in modifying cysteine without cross-reacting with lysine residues .
Applications in Research
- Protein Modification : The ability of this compound to selectively modify cysteine residues has made it a valuable tool in the study of protein function and structure. This modification can influence protein interactions, stability, and activity.
- Therapeutic Potential : Given its mechanism of action, this compound is being explored for potential therapeutic applications, particularly in conditions where cysteine-rich proteins play a pivotal role. For instance, modifications may enhance the delivery or efficacy of therapeutic proteins or peptides.
- Chemical Biology : The compound serves as a platform for developing new chemical probes that can be used to study biological processes involving cysteine-containing proteins.
Study on Cysteine Cathepsins
A significant study highlighted the role of cysteine cathepsins in regulating chemokine activity, demonstrating how modifications at cysteine residues can affect inflammatory responses . This research underscores the importance of cysteine modifications in cellular signaling pathways and their potential implications for disease treatment.
Radioprotective Effects
Research has also explored the radioprotective effects of cysteamine derivatives, including compounds similar to this compound, showing their ability to mitigate damage from radiation exposure in various models . This suggests that such compounds could be further developed for protective applications in clinical settings.
Property | This compound | Cysteamine Derivative |
---|---|---|
Molecular Weight | 300.36 g/mol | 138.19 g/mol |
Chemoselectivity | High | Moderate |
Reactivity with Cysteine | Selective | Non-selective |
Stability | Moderate | Low |
Table 2: Biological Activity Summary
Properties
IUPAC Name |
prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBADGDLZNRUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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